Boc-PNA-T-OH
Overview
Description
“Boc-PNA-T-OH” is a Boc PNA monomer that serves as a building block for the synthesis of PNA oligomers . It has a molecular formula of C16H24N4O7 and a molecular weight of 384.39 .
Synthesis Analysis
The synthesis of PNA is usually performed by automated solid phase methods, similar to the case of DNA and RNA oligonucleotide synthesis . An optimized automated PNA synthesis protocol has been reported, where under optimal conditions, the product yield of a test 17-mer PNA is approximately 90% . The average coupling yield is 99.4% . The synthesis strategy is Boc/Z and the deprotected amine is neutralized .
Molecular Structure Analysis
The molecular structure of “Boc-PNA-T-OH” is characterized by a peptide-like N-(2-aminoethyl)glycine backbone, forming highly stable amide bonds between the monomeric units . Different basic groups (purines and pyrimidines) are then attached to the peptide framework via a methylene carbonyl group to form a non-chiral and uncharged structure .
Chemical Reactions Analysis
In the synthesis of PNA, the carboxylic acid is first activated with a benzotriazole urea salt, which is then combined with HOBt and diimide to produce a hydroxybenzotriazole ester . A new PNA SPS strategy has been developed based on a safety-catch protecting group scheme for the exocyclic nitrogen of the side-chain bases and the linker .
Physical And Chemical Properties Analysis
“Boc-PNA-T-OH” is a white to off-white powder . Its exact mass is 384.16400 and its PSA is 150.80000 .
Scientific Research Applications
Synthesis and Optimization : Boc-PNA-T-OH is a crucial component in the synthesis of PNAs, which are synthetic molecules designed to mimic natural nucleic acids. This makes them highly useful in various chemical and biomedical applications. Researchers have focused on optimizing the synthetic routes for N-Boc-PNA-T-OH, highlighting its pivotal role in PNA chemistry and its reproducible high yield and purity in production (Alpturk et al., 2018).
Enhancing Nucleic Acid Affinity : Modifications with Boc-PNA-T-OH have been shown to significantly enhance the affinity of PNAs towards RNA and DNA targets while maintaining specificity and discrimination against mismatches. This is crucial for applications in gene therapy and molecular diagnostics (Rajeev et al., 2002).
Improved Water Solubility and Biocompatibility : PNAs incorporating Boc-PNA-T-OH have been developed with improved water solubility and biocompatibility compared to other oligonucleotides. This enhances their potential in biological and medicinal applications, such as drug discovery and molecular engineering (Sahu et al., 2011).
Facilitating PNA-Peptide Conjugates Synthesis : Boc-PNA-T-OH plays a role in facilitating the synthesis of PNA-peptide conjugates, which are essential in various biochemical and biotechnological applications. The ability to create such conjugates opens up new possibilities in the field of chemical biology (Huang et al., 2014).
Targeting Genetic Diseases : The use of Boc-PNA-T-OH in the synthesis of PNAs allows for the development of molecular tools aimed at the diagnosis and detection of genetic diseases, leveraging its ability to bind to DNA and RNA with high affinity and sequence selectivity (Abdelbaky et al., 2019).
Future Directions
Peptide Nucleic Acids (PNAs) are an intriguing class of synthetic biomolecules with great potential in medicine . They have found extensive applications in the fields of gene therapeutics and biomedical diagnostics . Despite the numerous benefits of PNAs, few studies have explored these molecules because of the ongoing challenges regarding their synthesis .
properties
IUPAC Name |
2-[[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O7/c1-10-7-20(14(25)18-13(10)24)8-11(21)19(9-12(22)23)6-5-17-15(26)27-16(2,3)4/h7H,5-6,8-9H2,1-4H3,(H,17,26)(H,22,23)(H,18,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTJPRVGZZWRGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)N(CCNC(=O)OC(C)(C)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(5-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid |
Citations
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